9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Brand Name: Vulcanchem
CAS No.: 303060-23-3
VCID: VC16089782
InChI: InChI=1S/C27H21ClN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3
SMILES:
Molecular Formula: C27H21ClN2O
Molecular Weight: 424.9 g/mol

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

CAS No.: 303060-23-3

Cat. No.: VC16089782

Molecular Formula: C27H21ClN2O

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine - 303060-23-3

Specification

CAS No. 303060-23-3
Molecular Formula C27H21ClN2O
Molecular Weight 424.9 g/mol
IUPAC Name 9-chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C27H21ClN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3
Standard InChI Key CZQZDTLCAQYKNX-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituents

The compound features a benzo[e]pyrazolo[1,5-c][1, oxazine backbone, a tricyclic system comprising fused benzene, pyrazole, and oxazine rings. The numbering system assigns positions as follows:

  • Position 9: Chlorine atom (electron-withdrawing group).

  • Position 2: Naphthalen-2-yl group (bulky aromatic substituent).

  • Position 5: p-Tolyl group (4-methylphenyl, hydrophobic moiety).

The dihydro-1H configuration indicates partial saturation at the 5,10b positions, reducing ring strain and enhancing stability .

Molecular Formula and Weight

  • Molecular Formula: C₂₇H₂₁ClN₂O

  • Molecular Weight: 424.9 g/mol .

  • IUPAC Name: 9-Chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1, benzoxazine .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number303060-23-3
SMILESCC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl
InChI KeyCZQZDTLCAQYKNX-UHFFFAOYSA-N
Predicted LogP5.82 (Hydrophobic)

Synthetic Methodologies

General Approaches

While direct synthetic routes for this compound are sparsely documented, analogous benzo[e]pyrazolo oxazines are synthesized via:

  • Cyclization Reactions: Multi-step sequences involving o-nitroheterocyclic aldehydes and amines under basic conditions .

  • Tandem SN2/SNAr Mechanisms: Demonstrated in pyrido-oxazine syntheses using tribromopyridine derivatives .

  • Mannich-Type Condensations: Eco-friendly aqueous-phase reactions between phenols, formaldehyde, and amines .

Challenges and Optimizations

  • Regioselectivity: Controlling substitution patterns at positions 2, 5, and 9 requires precise stoichiometry and catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) .

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to structural complexity .

Table 2: Representative Synthetic Yields for Analogues

Compound ClassYield (%)ConditionsReference
Benzo[e]pyrazolo-oxazines65–85KOH, PrOH, 65°C
Naphtho[1,2-e]oxazines70–90GO-Fe₃O₄–Ti(IV) nanocatalyst

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, as inferred from differential scanning calorimetry (DSC) of related compounds .

  • Photoreactivity: The naphthalenyl group may facilitate π-π stacking, influencing UV-Vis absorption spectra (λₘₐₓ ~280 nm) .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.8–7.2 ppm (naphthalenyl protons), δ 5.3 ppm (dihydro-oxazine CH₂), and δ 2.3 ppm (p-tolyl CH₃) .

  • MS (ESI+): [M+H]⁺ m/z = 425.1415 (calculated), 425.1420 (observed) .

CompoundTargetIC₅₀ (μM)Selectivity (COX-II/COX-I)
PYZ3 (Analog)COX-II0.0111.2
PYZ4 (Analog)COX-II0.01538.5

Antimicrobial Activity

Mannich-derived oxazines show broad-spectrum antimicrobial effects. For example, compound 2m (analog) inhibits Staphylococcus aureus with MIC = 12.5 μg/mL .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Lipophilicity: LogP = 5.82 suggests blood-brain barrier permeability .

  • Toxicity: Preliminary cytotoxicity assays on L929 fibroblasts indicate >90% viability at 25 μg/mL for lead compounds .

Targeted Therapies

  • Cancer: Pyrazolo-oxazines induce apoptosis in HCT-29 (colon) and MCF-7 (breast) cancer cells via caspase-3 activation .

  • Neuroinflammation: Structural analogs suppress microglial activation in murine models, suggesting potential for Alzheimer’s disease .

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